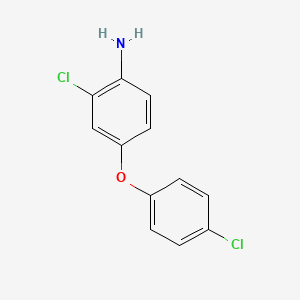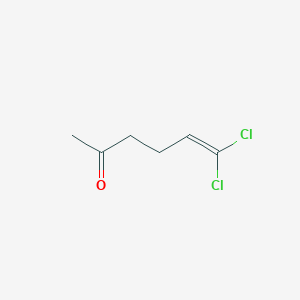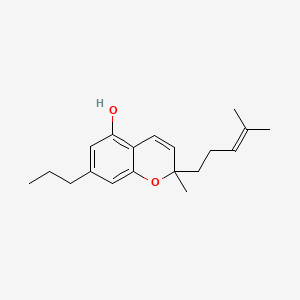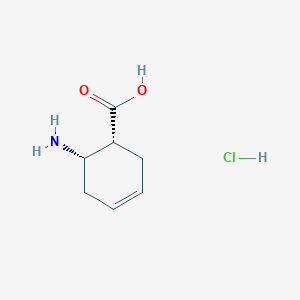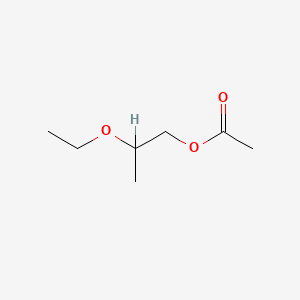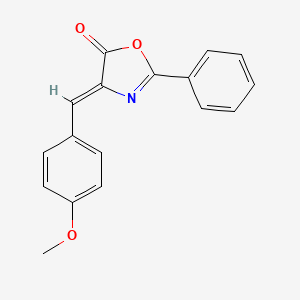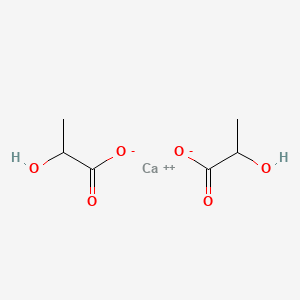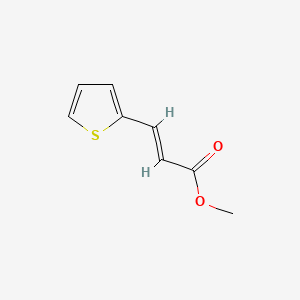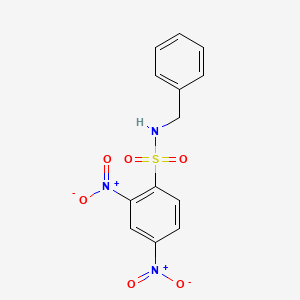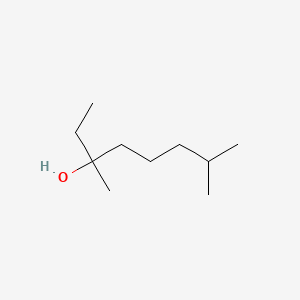
1-(3,5-Difluorophenyl)propan-1-ol
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)propan-1-ol is an organic compound characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and a propan-1-ol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)propan-1-ol can be synthesized through several methods, including:
Grignard Reaction: Reacting 3,5-difluorophenyl magnesium bromide with ethylene oxide followed by hydrolysis.
Reduction of Ketones: Reducing 1-(3,5-difluorophenyl)propan-1-one using reducing agents like lithium aluminium hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Large-scale reactions are conducted under controlled conditions to maintain safety and efficiency.
Analyse Des Réactions Chimiques
1-(3,5-Difluorophenyl)propan-1-ol undergoes various types of chemical reactions:
Oxidation: Oxidation of the alcohol group can yield 1-(3,5-difluorophenyl)propan-1-one.
Reduction: Reduction of the ketone group can regenerate the alcohol.
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(3,5-difluorophenyl)propan-1-one.
Reduction: this compound (reformed).
Substitution: Substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3,5-Difluorophenyl)propan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: Potential inhibition or activation of certain enzymes.
Receptors: Binding to specific receptors, leading to downstream signaling events.
Comparaison Avec Des Composés Similaires
1-(3,5-Difluorophenyl)propan-1-ol is compared with similar compounds to highlight its uniqueness:
1-(3,5-Difluorophenyl)ethan-1-one: Similar structure but with a ketone group instead of an alcohol.
1-(3,5-Difluorophenyl)ethanamine: Similar structure but with an amine group instead of an alcohol.
3,5-Difluorophenol: Similar phenyl ring but without the propan-1-ol group.
These compounds differ in their functional groups, which influence their reactivity and applications.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFKMZEVVEIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437882 | |
| Record name | 1-(3,5-difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575433-45-3, 878571-98-3 | |
| Record name | 1-(3,5-difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878571-98-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide](/img/structure/B3427152.png)
